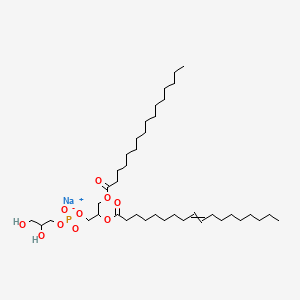
1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This mixed chain phosphatidylglycerol is used to generate lipid membrane bilayers with controlled permeability and is useful for various surfactant applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) is synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) involves large-scale esterification and phosphorylation processes. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The carbonyl groups in the palmitoyl and oleoyl chains can be reduced to form alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Phosphorylated derivatives with different nucleophiles.
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the investigation of cell membrane structure and function.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes.
Industry: Applied in the development of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) involves its ability to integrate into lipid bilayers, thereby modulating membrane permeability and fluidity . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards, which would collapse them and lead to respiratory distress .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt: Contains similar acyl chains but has a different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol): Used as a synthetic lung surfactant.
1-Palmitoyl-2-oleoyl-sn-glycerol: An endogenous metabolite and a major diacylglycerol.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) is unique due to its specific combination of palmitoyl and oleoyl chains, which provide distinct physical and chemical properties that are beneficial for creating lipid bilayers with controlled permeability .
Propriétés
IUPAC Name |
sodium;2,3-dihydroxypropyl (3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
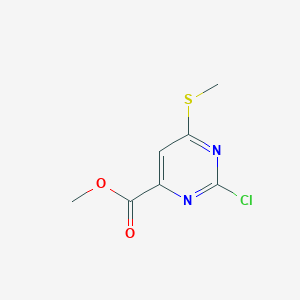
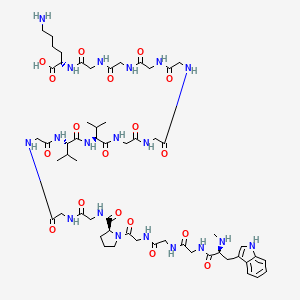
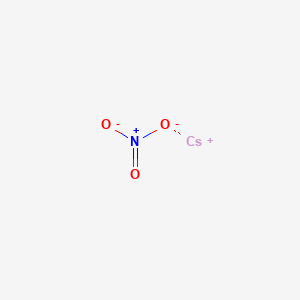
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)
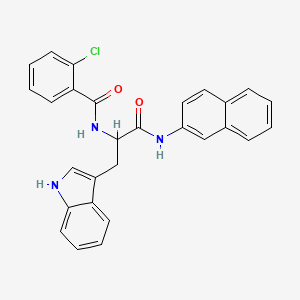
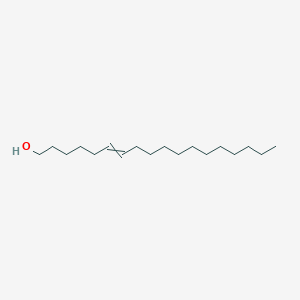
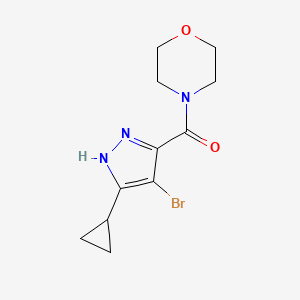
![[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
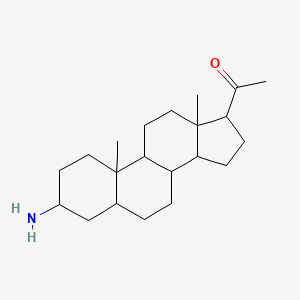
![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
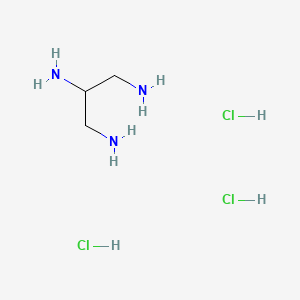
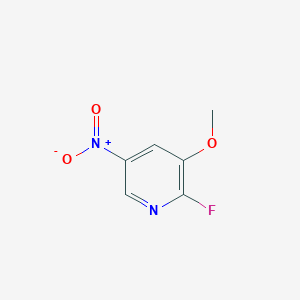
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
